molecular formula C8H6FN3 B1507409 6-Fluoroquinazolin-2-amine CAS No. 20028-72-2

6-Fluoroquinazolin-2-amine

Cat. No. B1507409
CAS RN: 20028-72-2
M. Wt: 163.15 g/mol
InChI Key: GYWBVSDGGRQXNQ-UHFFFAOYSA-N
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Description

6-Fluoroquinazolin-2-amine is a chemical compound with the molecular formula C8H6FN3 and a molecular weight of 163.16 . It is used as a building block in research .


Synthesis Analysis

The synthesis of quinazoline derivatives, such as 6-Fluoroquinazolin-2-amine, can be achieved through various methods including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . A four-step synthesis process has been used to create novel 4-aminoquinazoline derivatives .


Molecular Structure Analysis

The molecular structure of 6-Fluoroquinazolin-2-amine consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms, and a fluorine atom attached at the 6th position .


Chemical Reactions Analysis

Quinazoline derivatives have drawn significant attention due to their biological activities . The reactions involving these compounds are complex and can involve various functional groups and reaction conditions.


Physical And Chemical Properties Analysis

6-Fluoroquinazolin-2-amine is a solid compound . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Scientific Research Applications

Antibacterial Applications

6-Fluoroquinazolin-2-amine: derivatives have been synthesized and evaluated for their potential as antibacterial agents. These compounds are structural analogues of quinolone and quinazolin-2,4-dione antibiotics . Although some synthesized derivatives showed moderate activity against DNA-PK, which is crucial for cellular DNA repair, they were inactive against tested bacterial strains . This suggests that while the antibacterial application was the initial target, the actual utility might lie in other biological activities.

Analgesic and Anti-Inflammatory Agents

Quinazoline derivatives, including those with a 6-fluoroquinazolin-2-amine structure, have been explored for their analgesic and anti-inflammatory properties . The medicinal chemistry of quinazolines has revealed a diversity in pharmacological responses, making them candidates for drug discovery and development in pain management and inflammation control .

Anticancer Research

The structural features of quinazoline derivatives have been linked to anticancer activities. The ability to inhibit DNA-PK, which plays a role in DNA repair, suggests that these compounds could be used in cancer treatment strategies where inhibiting DNA repair mechanisms in cancer cells is beneficial .

Enzyme Inhibition

The inhibition of enzymes like DNA-gyrase and topoisomerase by quinazoline derivatives is a significant area of research. These enzymes are involved in DNA replication and cell division, making them targets for developing new antibacterial and anticancer therapies .

Drug Design and Synthesis

The quinazoline scaffold is a versatile structure in drug design. Researchers have been modifying the 6-fluoroquinazolin-2-amine core to explore structure-activity relationships and develop new therapeutic agents with improved efficacy and safety profiles .

Pharmacokinetic Profiling

Quinazoline derivatives are also studied for their pharmacokinetic properties. Understanding how these compounds are absorbed, distributed, metabolized, and excreted can inform the design of more effective drugs .

Resistance Mechanism Studies

With the continuous emergence of antibiotic-resistant strains, studying quinazoline derivatives, including 6-fluoroquinazolin-2-amine, provides insights into resistance mechanisms. This knowledge can guide the development of drugs that can overcome resistance .

Molecular Interaction Studies

The unique, magnesium-independent binding interaction of some quinazoline derivatives with biological targets offers a new perspective on molecular interactions. This can lead to the discovery of novel therapeutics with unique modes of action .

Safety and Hazards

According to its Safety Data Sheet, 6-Fluoroquinazolin-2-amine is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to ensure adequate ventilation .

properties

IUPAC Name

6-fluoroquinazolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3/c9-6-1-2-7-5(3-6)4-11-8(10)12-7/h1-4H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYWBVSDGGRQXNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NC=C2C=C1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80733743
Record name 6-Fluoroquinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoroquinazolin-2-amine

CAS RN

20028-72-2
Record name 6-Fluoro-2-quinazolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20028-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoroquinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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